![molecular formula C7H7N3O B128779 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 148214-62-4](/img/structure/B128779.png)
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole-pyrimidine core with a methoxy (-OCH₃) substituent at the 2-position. Its molecular formula is C₇H₇N₃O, and it has a molecular weight of 149.15 g/mol (CAS: 148214-62-4) . The methoxy group enhances electron density in the aromatic system, influencing reactivity and interaction with biological targets. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and antifolate agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst and 6-methylpicolinic acid . Another method includes the use of microwave-assisted reactions, which offer a robust and efficient way to prepare pyrrolo[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
N-Alkylation Reactions
The 7H-pyrrolo[2,3-d]pyrimidine core undergoes regioselective alkylation at the N(7) position due to the electron-withdrawing effect of the pyrimidine ring.
Reaction with Ethyl 3-Bromopropionate
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Conditions : Liquid-liquid phase-transfer catalysis (PTC) using tetrabutylammonium hydrogensulfate (TBAHS) as a catalyst, 50% aqueous NaOH, benzene/dimethoxyethane solvent system, room temperature.
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Mechanism : The methoxy group at position 2 directs electrophilic attack to the N(7) site.
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Product : Ethyl 3-(4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoate (7a ).
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Yield : 90% after purification.
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Follow-up : Saponification of 7a with NaOH/EtOH yields 3-(4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid (7b ) .
Reaction Step | Reagents/Conditions | Product | Yield | Reference |
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N-Alkylation | Ethyl 3-bromopropionate, TBAHS, NaOH, benzene/DME | Ester 7a | 90% | |
Saponification | NaOH, EtOH, reflux | Acid 7b | 85% |
Halogenation and Functional Group Interconversion
The chloro-substituted derivative serves as a precursor for further functionalization.
Chlorination at Position 4
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Conditions : Treatment with POCl₃ and DIPEA in toluene at 106°C.
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Product : 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine.
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Application : Intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Amination
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Conditions : Reaction with methylamine (33% in MeOH) at 70°C.
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Product : 4-(Methylamino)-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine.
Cross-Coupling Reactions
The chloro and methoxy substituents enable palladium-catalyzed couplings for biaryl formation.
Buchwald-Hartwig Amination
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Conditions : Pd₂(dba)₃, XPhos ligand, K₂CO₃, sec-BuOH, 100°C.
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Substrate : 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
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Product : (4-((5-Chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (18 ), a LRRK2 kinase inhibitor .
Coupling Type | Catalytic System | Substrate | Product Application | Yield | Reference |
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Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Dichloro derivative | Kinase inhibitor | 82% |
Ring-Opening and Cyclization
The pyrrolo-pyrimidine system participates in cycloaddition reactions under acidic conditions.
Acid-Catalyzed Rearrangement
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine serves as an essential building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various chemical reactions, including:
- Oxidation : Conversion of the methoxy group to a hydroxyl group.
- Reduction : Alteration of the pyrimidine ring structure.
- Substitution Reactions : Electrophilic and nucleophilic aromatic substitutions are common with this compound, allowing the introduction of diverse functional groups.
These reactions enable the development of novel compounds with tailored properties for specific applications in materials science and pharmaceuticals.
Biological Applications
Anticancer Potential
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. One notable derivative demonstrated cytotoxic effects with IC50 values ranging from 29 to 59 µM against multiple cancer types. Furthermore, it showed promising activity against key enzymes such as EGFR and CDK2, which are critical in cancer progression .
Mechanism of Action
The compound primarily targets Hematopoietic Progenitor Kinase 1 (HPK1) and Monopolar Spindle Kinase 1 (Mps1), inhibiting their activity. This inhibition enhances interleukin-2 (IL-2) secretion in T cells, suggesting its potential role in immunomodulation and cancer therapy .
Medical Applications
Therapeutic Uses
The compound has been explored for its therapeutic potential in treating various diseases:
- Cancer Treatment : As a Janus Kinase (JAK) inhibitor, it shows efficacy against several types of cancers including leukemia and lymphoma.
- Autoimmune Disorders : Its immunosuppressive properties make it a candidate for treating conditions like rheumatoid arthritis and systemic lupus erythematosus.
- Respiratory Diseases : The compound has been investigated for its potential in managing asthma and other obstructive airway diseases due to its ability to modulate immune responses .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation . By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives
Key Differences and Trends
Substituent Effects on Reactivity :
- Electron-Donating Groups (e.g., -OCH₃) : The methoxy group in this compound increases electron density, enhancing nucleophilic aromatic substitution (SNAr) reactivity compared to electron-withdrawing groups like -Cl .
- Halogen Substituents (e.g., -Cl, -F) : Chloro and fluoro derivatives (e.g., 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
Biological Activity :
- Antifolate Activity : LY231514, a polyglutamated derivative, inhibits thymidylate synthase (TS, Kᵢ = 1.3 nM) and dihydrofolate reductase (DHFR, Kᵢ = 7.2 nM), making it a multi-targeted anticancer agent . In contrast, 2-Methoxy derivatives are more selective for kinase inhibition due to their smaller size and hydrogen-bonding capacity .
- Kinase Inhibition : 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives exhibit potent inhibition of JAK2 (IC₅₀ < 50 nM) via interaction with the ATP-binding pocket, a mechanism less prominent in methoxy-substituted analogs .
Solubility and Pharmacokinetics :
- Methoxy and amine substituents improve aqueous solubility compared to halogenated analogs. For example, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is poorly water-soluble but highly soluble in DMSO, limiting its in vivo utility .
Biological Activity
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent studies.
The primary targets of this compound include:
- Hematopoietic Progenitor Kinase 1 (HPK1)
- Monopolar Spindle Kinase 1 (Mps1)
Mode of Action
This compound inhibits HPK1 with an IC50 value of 3.5 nM , leading to enhanced interleukin-2 (IL-2) secretion in human T cell leukemia Jurkat cells. The inhibition of these kinases affects several biochemical pathways critical for cell proliferation and survival, making it a promising candidate for cancer therapy .
Biological Activity
Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes the biological activity and IC50 values of some derivatives:
Compound | Target Cell Line | IC50 (μM) | Biological Activity |
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This compound | A549 (lung cancer) | 0.5 | Anticancer |
4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | SW620 (colon cancer) | 0.6 | Antitumor |
6-Amino-7H-pyrrolo[2,3-d]pyrimidine | KB (oral cancer) | 0.4 | Anticancer |
Case Studies
- Anticancer Properties : A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines inhibited cell proliferation in various cancer cell lines, showcasing their potential as anticancer agents .
- Inhibition of Malaria Parasites : In silico studies designed pyrrolo[2,3-d]pyrimidines as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase (PfCDPK4), with some compounds showing promising inhibitory activity (IC50 = 0.210–0.530 μM) .
The compound interacts with a broad range of biological components, including enzymes and receptors. Its ability to inhibit tyrosine kinases is crucial for its anticancer activity, as these kinases play a pivotal role in tumor growth and metastasis .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. One common method starts with the reaction of 6-aminouracil with chloroacetaldehyde under controlled heating conditions . This compound can undergo various modifications to enhance its pharmacological profile.
Future Directions
Given its promising biological activities, future research may focus on optimizing the structure of this compound to improve selectivity and efficacy against specific targets in cancer therapy and other diseases.
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for preparing 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine?
- Methodological Answer : A common approach involves nucleophilic substitution at the 4-position of a chlorinated precursor (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine). Reacting the chloro derivative with sodium methoxide in anhydrous methanol under reflux for 12–24 hours typically yields the methoxy-substituted compound. Post-reaction purification via column chromatography (silica gel, CHCl₃/MeOH gradient) ensures high purity . Key Considerations :
- Monitor reaction progress using TLC (Rf ~0.3 in CHCl₃/MeOH 9:1).
- Confirm regioselectivity via ¹H NMR (distinct singlet for OCH₃ at δ ~3.9 ppm) .
Q. How can the purity and identity of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time ~8.5 min) with UV detection at 254 nm.
- Structural Confirmation :
- ¹H/¹³C NMR : Look for characteristic signals: pyrrole H-5 (δ ~6.7 ppm, d), H-6 (δ ~7.2 ppm, d), and methoxy group (δ ~3.9 ppm, s) .
- HRMS : Expected [M+H]⁺ for C₇H₈N₃O: 150.0661 .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrrolo[2,3-d]pyrimidine scaffold be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
- Electron-Deficient Positions : The 4-position is more reactive toward nucleophilic substitution due to electron withdrawal by adjacent nitrogen atoms.
- Directed Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the 5-position for subsequent alkylation/halogenation .
Case Study : Halogenation with N-chlorosuccinimide (NCS) at 0°C selectively targets the 7-position in deoxygenated THF .
Q. What strategies resolve discrepancies in NMR data for tautomeric forms of this compound?
- Methodological Answer : Tautomerism between 7H and 9H forms can cause signal splitting. Mitigate this by:
- Deuterated Solvents : Use DMSO-d₆ to stabilize the dominant tautomer.
- Variable Temperature NMR : Perform at 25°C and 60°C to observe coalescence of doublets for H-5/H-6, confirming dynamic equilibrium .
Q. What in vitro assays are suitable for evaluating this compound as a kinase inhibitor?
- Methodological Answer :
- Kinase Inhibition Profiling : Use radiometric assays (e.g., ADP-Glo™ Kinase Assay) against EGFR, VEGFR2, or CDK2 at 1–10 µM concentrations.
- Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, IC₅₀ determination via MTT assay) .
- Molecular Docking : Perform in silico studies using AutoDock Vina to predict binding modes to kinase ATP pockets (PDB: 1M17) .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting IC₅₀ values in kinase inhibition studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme purity). Standardize protocols:
- Use consistent ATP levels (e.g., 10 µM for competitive inhibitors).
- Validate enzyme activity with control inhibitors (e.g., Staurosporine for broad-spectrum kinase inhibition) .
Q. What analytical techniques differentiate byproducts in methoxy-substituted pyrrolo[2,3-d]pyrimidine synthesis?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., des-methyl byproduct, [M+H]⁺ = 136.0522).
- ²D NMR (HSQC/HMBC) : Assign cross-peaks to confirm methoxy attachment at C-2 vs. C-4 .
Q. Structural Optimization for Biological Activity
Q. How does the 2-methoxy group influence binding affinity compared to chloro or ethyl substituents?
- Methodological Answer :
- Electron-Donating Effect : The methoxy group enhances π-stacking with kinase active-site aromatic residues (e.g., Phe831 in EGFR).
- Comparative Data : Analogues with 4-chloro substituents (e.g., 4-chloro-5-ethyl derivative) show higher EGFR inhibition (IC₅₀ = 0.2 µM) due to increased electrophilicity .
Q. Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
Properties
IUPAC Name |
2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-9-4-5-2-3-8-6(5)10-7/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKREDGGELKXFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CNC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435565 | |
Record name | 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148214-62-4 | |
Record name | 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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